

# Foreword: Clarification on CAS Number 888327-28-4

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## Compound of Interest

**Compound Name:** methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

**Cat. No.:** B1454695

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This guide provides a comprehensive technical overview of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943. It is important to address a potential point of confusion regarding CAS numbers. The query for CAS number 888327-28-4 identifies the compound **methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#). While this is a valid chemical entity, the vast body of scientific literature concerning a bioactive small molecule relevant to drug discovery, particularly in the neuroscience space, is associated with PF-04447943, which has the CAS number 1082744-20-4[\[5\]](#)[\[6\]](#). It is plausible that **methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate** may serve as a precursor or intermediate in the synthesis of more complex molecules. However, for researchers and drug development professionals, the compound of significant pharmacological interest is PF-04447943. This guide will, therefore, focus exclusively on PF-04447943.

## Introduction to PF-04447943

PF-04447943 is a cell-permeable, blood-brain barrier-penetrant pyrazolo[3,4-d]pyrimidinone compound. It has garnered significant attention in the scientific community for its high potency and selectivity as an inhibitor of phosphodiesterase 9A (PDE9A)[\[5\]](#)[\[7\]](#). PDE9A is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger in various signaling pathways[\[5\]](#)[\[7\]](#)[\[8\]](#). By inhibiting PDE9A, PF-04447943 elevates cGMP levels in the brain and cerebrospinal fluid, which has been shown to enhance synaptic plasticity and improve memory in preclinical models[\[5\]](#)[\[9\]](#). This has positioned PF-04447943 as

a valuable tool for investigating the role of cGMP signaling in cognitive function and as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease<sup>[9][10]</sup>.

## Physicochemical and Pharmacokinetic Properties

A clear understanding of the physicochemical and pharmacokinetic properties of PF-04447943 is essential for its application in both *in vitro* and *in vivo* studies.

### Chemical and Physical Properties

Property	Value	Source
IUPAC Name	6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one	<a href="#">[11]</a>
CAS Number	1082744-20-4	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>20</sub> H <sub>25</sub> N <sub>7</sub> O <sub>2</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	395.46 g/mol	<a href="#">[7]</a>
Appearance	Off-white solid	
Solubility	DMSO: ≥ 50 mg/mL	<a href="#">[5]</a>
DMF: 25 mg/mL	<a href="#">[6]</a>	
Ethanol: 12.5 mg/mL	<a href="#">[6]</a>	
DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	<a href="#">[6]</a>	
Storage Temperature	-20°C	<a href="#">[7]</a>

### Pharmacokinetic Profile (Rat)

Parameter	Value	Source
Tmax (Oral)	0.3 h	[5]
t1/2 (Oral)	4.9 h	[5]
Oral Bioavailability	47%	[5]
Brain:Plasma Ratio	0.13 (at 1 mg/kg) to 0.33 (at 30 mg/kg) 30 min post-dose	[5]

## Mechanism of Action and Signaling Pathway

PF-04447943 exerts its biological effects through the potent and selective inhibition of PDE9A.

### Selective Inhibition of PDE9A

PF-04447943 demonstrates high affinity for human, rhesus monkey, and rat PDE9A, with  $K_i$  values of 2.8 nM, 4.5 nM, and 18 nM, respectively[5][7]. Its selectivity for PDE9A over other phosphodiesterase families is a key attribute, minimizing off-target effects. For instance, the  $IC_{50}$  value for PDE9A is 12 nM, while for other PDEs, it is greater than 940 nM[6].

### Modulation of the cGMP Signaling Pathway

PDE9A plays a crucial role in regulating cGMP levels that are generated by the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway, as opposed to the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway which is primarily regulated by PDE5A[8]. By inhibiting PDE9A, PF-04447943 prevents the degradation of cGMP, leading to its accumulation. This elevation of cGMP modulates downstream signaling cascades, including the activation of protein kinase G (PKG), which in turn can influence synaptic plasticity and neuronal function.

Caption: Signaling pathway of PF-04447943-mediated PDE9A inhibition.

## Applications in Research and Drug Development

The unique pharmacological profile of PF-04447943 makes it a valuable tool for various research applications:

- Cognitive Enhancement: In preclinical models, PF-04447943 has been shown to improve performance in novel object recognition tests and the Morris water maze, suggesting its potential to enhance memory and learning[6].
- Neuroprotection: Studies have indicated that PF-04447943 can increase neurite outgrowth and synapse formation in cultured hippocampal neurons[5][7]. It has also been shown to prevent decreases in dendritic spine density in a transgenic mouse model of Alzheimer's disease[9].
- Sickle Cell Disease: A Phase Ib clinical trial in patients with stable sickle cell disease demonstrated that PF-04447943 was generally well-tolerated and showed pharmacodynamic effects suggestive of inhibiting pathways that may contribute to vaso-occlusion[12].
- Diabetes: The role of cGMP signaling in metabolic regulation has led to the investigation of PDE9 inhibitors, including PF-04447943, as potential hypoglycemic agents[13].

Despite promising preclinical data for Alzheimer's disease, a Phase 2 clinical trial did not show a significant improvement in cognition compared to placebo[9].

## Experimental Protocol: In Vitro PDE9A Inhibition Assay

This protocol outlines a standard method for determining the in vitro potency of PF-04447943 against recombinant human PDE9A.

**Objective:** To determine the IC<sub>50</sub> value of PF-04447943 for the inhibition of human PDE9A.

### Materials:

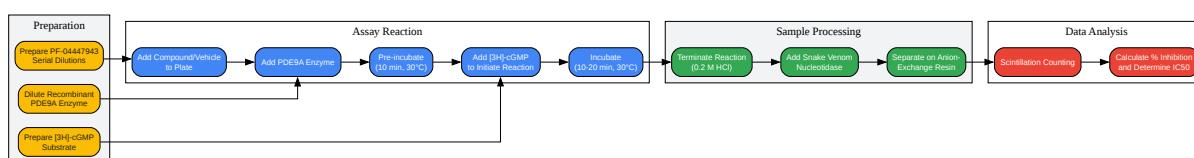
- Recombinant human PDE9A enzyme
- [<sup>3</sup>H]-cGMP (radiolabeled substrate)
- Snake venom nucleotidase
- Anion-exchange resin (e.g., Dowex)

- Scintillation cocktail and counter
- Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- PF-04447943 stock solution in DMSO
- 96-well assay plates

**Methodology:**

- Compound Preparation:
  - Prepare a serial dilution of PF-04447943 in DMSO.
  - Further dilute the compound in the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- Assay Reaction:
  - In a 96-well plate, add 25 µL of the diluted PF-04447943 or vehicle (DMSO in assay buffer) to the appropriate wells.
  - Add 25 µL of recombinant human PDE9A enzyme diluted in assay buffer to each well.
  - Pre-incubate the plate at 30°C for 10 minutes.
  - Initiate the reaction by adding 50 µL of [<sup>3</sup>H]-cGMP (at a concentration close to its Km for PDE9A) to each well.
  - Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range (typically 10-20 minutes).
- Reaction Termination and Product Separation:
  - Terminate the reaction by adding 50 µL of 0.2 M HCl.

- Add 25  $\mu$ L of snake venom nucleotidase (to convert the [ $^3$ H]-5'-GMP product to [ $^3$ H]-guanosine) and incubate at 30°C for 10 minutes.
- Add the reaction mixture to columns containing an anion-exchange resin.
- Elute the [ $^3$ H]-guanosine with water, while the unreacted [ $^3$ H]-cGMP remains bound to the resin.
- Data Acquisition and Analysis:
  - Collect the eluate in scintillation vials.
  - Add scintillation cocktail and count the radioactivity using a scintillation counter.
  - Calculate the percentage of inhibition for each concentration of PF-04447943 relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

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Caption: Workflow for the in vitro PDE9A inhibition assay.

## Suppliers

PF-04447943 is available from several reputable suppliers for research purposes. These include:

- Sigma-Aldrich (Calbiochem®)
- Cayman Chemical[6]
- Axon Medchem[11]
- BioCrick[5]
- Creative Enzymes[7]
- BLD Pharmatech Co., Limited
- ZHEJIANG JIUZHOU CHEM CO.,LTD[1]

It is recommended to request a certificate of analysis from the supplier to confirm the purity and identity of the compound.

## Conclusion

PF-04447943 is a highly potent and selective PDE9A inhibitor that has proven to be an invaluable tool for elucidating the role of cGMP signaling in various physiological processes, particularly in the central nervous system. Its ability to cross the blood-brain barrier and modulate synaptic plasticity has made it a focal point of research in cognitive neuroscience and neurodegenerative diseases. While its clinical development for Alzheimer's disease has faced challenges, its utility as a research compound remains undiminished. This guide provides a foundational understanding of its properties, mechanism of action, and practical application to aid researchers and drug development professionals in their endeavors.

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